molecular formula C7H5N5O3 B074827 Pterin-6-carboxylic acid CAS No. 1501-50-4

Pterin-6-carboxylic acid

Cat. No. B074827
CAS RN: 1501-50-4
M. Wt: 207.15 g/mol
InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N
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Description

Pterin-6-carboxylic acid is a compound with the formula C7H5N5O3 . It serves as a precursor for the formation of folate, which plays a critical role in cell growth, development, and repair . It has been studied for its potential as a fluorescent dye .


Molecular Structure Analysis

The molecular structure of Pterin-6-carboxylic acid consists of a pteridine ring system, which is a conjugated system of pyrazine and pyrimidine rings . The compound has a molecular weight of 207.1463 .


Chemical Reactions Analysis

Pterin-6-carboxylic acid can be produced through the photo-oxidation of pterins, which produces H2O2 and Pterin-6-carboxylic acid . It has also been used in the synthesis of gold nanoparticles for laser photo-thermal therapy of epithelial carcinoma .


Physical And Chemical Properties Analysis

Pterin-6-carboxylic acid is a light yellow powder . It is practically insoluble in water but slightly soluble in 0.01 M NaOH .

Scientific Research Applications

  • Biosensing Applications : Pterin-6-carboxylic acid's interaction with gold surfaces has implications for biosensing technologies. The study by Castillo et al. (2015) explores its orientation on gold-capped silicon nanopillars, indicating potential for detecting pterins of physiological importance.

  • Singlet Oxygen Production : Pterin-6-carboxylic acid and other pterin derivatives can produce singlet oxygen in aqueous solutions, as found by Thomas et al. (2003). This property is significant for understanding cellular oxidative stress and photodynamic therapy.

  • Fluorescence Characteristics : The fluorescence properties of pterin-6-carboxylic acid are influenced by pH, as studied by Thomas et al. (2002). This has implications for fluorescence-based detection and analysis in biochemistry.

  • Phosphodiesterase 5 Inhibition : Pterin-6-carboxylic acid shows inhibitory activity on phosphodiesterase 5, which is relevant to erectile dysfunction treatments. This was demonstrated in the in silico study by Wopara et al. (2020).

  • Detection in Human Urine : A method for determining pterin-6-carboxylic acid in human urine has been developed, which can be applied in medical diagnostics, as described by Wan Yi-qun (2009).

  • Photolysis Studies : Research on the photolysis of 6-carboxypterin by Suárez et al. (2000) in acidic and alkaline solutions provides insights into its stability and degradation pathways, which are essential for its use in photochemistry.

Safety And Hazards

When handling Pterin-6-carboxylic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Pterin-6-carboxylic acid has been studied for its potential as a fluorescent dye . It has also been used in the synthesis of gold nanoparticles for laser photo-thermal therapy of epithelial carcinoma . These studies suggest potential future applications in biomedical imaging and cancer therapy.

properties

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241626
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pterin-6-carboxylic acid

CAS RN

948-60-7
Record name Pterin-6-carboxylic acid
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Record name Pterin-6-carboxylic acid
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Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name PTERIN-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
925
Citations
H Rokos, WD Beazley, KU Schallreuter - Biochemical and biophysical …, 2002 - Elsevier
… Here we report for the first time the presence and accumulation of pterin-6-carboxylic acid (P-6-COOH) in the epidermis of these patients. Exploring potential sources for P-6-COOH …
Number of citations: 170 www.sciencedirect.com
A Juzeniene, M Grigalavicius, LW Ma… - … of Photochemistry and …, 2016 - Elsevier
… During ultraviolet (UV) radiation FA is degraded to 6-formylpterin (FPT) and pterin-6-carboxylic acid (PCA) which generate reactive oxygen species (ROS) and may be phototoxic. …
Number of citations: 34 www.sciencedirect.com
JJ Castillo, CE Rozo, L Bertel… - Journal of the Brazilian …, 2016 - SciELO Brasil
The orientation of pterin-6-carboxylic acid on gold nanopillars was investigated by surface enhanced Raman spectroscopy and density functional theory methods. The experimentally …
Number of citations: 12 www.scielo.br
AK Bhakkad - 2009 - search.proquest.com
The possible use of folic acid as a photosensitizer in inactivating Escherichia coli (E. coli) was investigated. E. coli was chosen as a model for blood borne pathogens because it is easily …
Number of citations: 2 search.proquest.com
H Rokos, KU Schallreuter - Chemistry and Biology of Pteridines and …, 2002 - Springer
In Vitiligo the epidermal pteridine metabolism is perturbed concomitantly with a mM build-up of H 2 O 2 in the epidermis of patients. The epidermal de novo and recycling biosynthetic …
Number of citations: 1 link.springer.com
L Bertel, SC Mendez-Sanchez… - Photochemical & …, 2021 - Springer
… work, pterin-6-carboxylic acid is proposed as an agonist of folic acid since the pterin-6-carboxylic acid … of gold nanoparticles functionalized with pterin-6-carboxylic acid is studied. These …
Number of citations: 2 link.springer.com
N Walalawela, MN Urrutia, AH Thomas… - Photochemistry and …, 2019 - Wiley Online Library
… Therefore, we have begun to explore pterin-6-carboxylic acid (Cap) as a starting reactant, which provides a carboxyl handle to attach the alkyl chain presumably without significantly …
Number of citations: 12 onlinelibrary.wiley.com
M Farahani, PS Surdhar, S Allen… - Journal of the …, 1991 - pubs.rsc.org
… Pterin and pterin-6-carboxylic acid were obtained from Fluka or Sigma, and gave identical results. 5,6,7,8-tetrahydropterin (PnH,) was obtained as a sulphate salt from K and K …
Number of citations: 13 pubs.rsc.org
T Bawale - 2009 - search.proquest.com
… shown that folic acid photodegrades to produce pterin-6-carboxylic acid, 6-formylpterin. 6-… , 6-formylpterin, and pterin-6-carboxylic acid An effective and efficient separation of the …
Number of citations: 0 search.proquest.com
S Gamagedara, S Gibbons, Y Ma - Clinica Chimica Acta, 2011 - Elsevier
… We analyzed 8 pteridines; 6,7-dimethylpterin, 6-biopterin, d-(+)-neopterin, 6-hydroxymethylpterin, pterin, isoxanthopterin, xanthopterin and pterin-6-carboxylic acid using a house-built …
Number of citations: 74 www.sciencedirect.com

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